2-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoinden-1-one
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Overview
Description
2-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoinden-1-one is an organic compound with the molecular formula C13H18O2 It is a bicyclic compound that features a phenyl group attached to a hexahydro-indenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoinden-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoinden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoinden-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoinden-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene
- 4,7-Methano-1H-inden-6-yl propionate
- 2-Phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Uniqueness
2-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoinden-1-one is unique due to its specific bicyclic structure and the presence of a phenyl group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
116896-56-1 |
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Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-phenyltricyclo[5.2.1.02,6]dec-4-en-3-one |
InChI |
InChI=1S/C16H16O/c17-16-14(10-4-2-1-3-5-10)9-13-11-6-7-12(8-11)15(13)16/h1-5,9,11-13,15H,6-8H2 |
InChI Key |
XTLYJISQRMJTKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(=O)C(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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